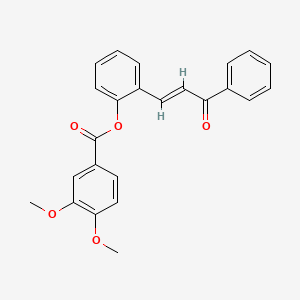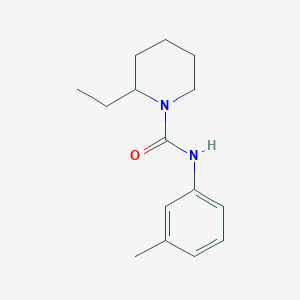![molecular formula C19H27ClN2O3 B5318403 ethyl 1-[4-(4-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5318403.png)
ethyl 1-[4-(4-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(4-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride, commonly known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies exploring its pharmacological properties and potential therapeutic uses.
作用机制
CP 55940 acts on the endocannabinoid system, which is a complex signaling system that regulates a wide range of physiological processes, including pain, inflammation, mood, and appetite. The compound binds to the CB1 and CB2 receptors, which are located throughout the body, including in the brain, spinal cord, and immune system. By activating these receptors, CP 55940 can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CP 55940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. The compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and other physiological processes.
实验室实验的优点和局限性
One of the main advantages of CP 55940 is its potent and selective activity on the endocannabinoid system, which makes it a valuable tool for studying the physiological and pharmacological properties of this system. However, the compound is also highly potent and has a long half-life, which can make it difficult to control its effects in laboratory experiments. Additionally, the compound is highly lipophilic, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several potential future directions for research on CP 55940, including:
1. Further studies on the pharmacological properties of the compound, including its effects on different neurotransmitter systems and signaling pathways.
2. Studies on the potential therapeutic applications of CP 55940 in the treatment of pain, inflammation, and neurological disorders.
3. Development of new synthetic analogs of CP 55940 with improved pharmacological properties and reduced side effects.
4. Studies on the long-term effects of CP 55940 on the endocannabinoid system and other physiological processes.
5. Exploration of the potential use of CP 55940 as a research tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, CP 55940 is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. The compound acts on the endocannabinoid system and has potent analgesic, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use in laboratory experiments, CP 55940 remains a valuable tool for studying the physiological and pharmacological properties of the endocannabinoid system. Further research on this compound and its analogs may lead to the development of new therapeutic agents for the treatment of pain, inflammation, and neurological disorders.
合成方法
The synthesis of CP 55940 involves several steps, including the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting compound with 4-cyanophenol and butyl lithium. The final step involves the reaction of the resulting intermediate with hydrochloric acid to obtain the hydrochloride salt of CP 55940.
科学研究应用
CP 55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that the compound has potent analgesic and anti-inflammatory effects, and it has been shown to be effective in animal models of neuropathic pain and multiple sclerosis.
属性
IUPAC Name |
ethyl 1-[4-(4-cyanophenoxy)butyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3.ClH/c1-2-23-19(22)17-6-5-12-21(15-17)11-3-4-13-24-18-9-7-16(14-20)8-10-18;/h7-10,17H,2-6,11-13,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAKGIMDXPJGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCCOC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)

![(3S*,4S*)-1-({5-[(dimethylamino)methyl]-1,3,4-oxadiazol-2-yl}carbonyl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5318340.png)
![cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![7-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318345.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5318386.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)
![N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B5318399.png)

methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5318424.png)